2,6-Dibromo-4-(2-nitroethenyl)phenol

Catalog No.
S14345570
CAS No.
82040-80-0
M.F
C8H5Br2NO3
M. Wt
322.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-(2-nitroethenyl)phenol

CAS Number

82040-80-0

Product Name

2,6-Dibromo-4-(2-nitroethenyl)phenol

IUPAC Name

2,6-dibromo-4-[(E)-2-nitroethenyl]phenol

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

InChI

InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+

InChI Key

CTJGBTQBMJYEIT-OWOJBTEDSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C[N+](=O)[O-]

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=C/[N+](=O)[O-]

2,6-Dibromo-4-(2-nitroethenyl)phenol is an organic compound characterized by its unique structure, which includes two bromine atoms and a nitroethenyl group attached to a phenolic ring. Its chemical formula is C8H5Br2NO3C_8H_5Br_2NO_3, and it belongs to the class of brominated phenolics. This compound exhibits properties typical of stilbenes, which are known for their 1,2-diphenylethylene moiety. The presence of the hydroxyl group on the aromatic ring enhances its reactivity and potential biological activity .

The chemical reactivity of 2,6-dibromo-4-(2-nitroethenyl)phenol involves several pathways, primarily due to the electrophilic nature of the bromine atoms and the nitro group. Key reactions include:

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, facilitated by the electron-withdrawing effects of the nitro group.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, particularly in the presence of strong bases.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's biological activity.

Research indicates that 2,6-dibromo-4-(2-nitroethenyl)phenol exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain cancer cell lines. The compound's structure suggests it may interact with various biological targets, including enzymes involved in cancer progression and inflammation . Additionally, it shows promise in antimicrobial applications.

The synthesis of 2,6-dibromo-4-(2-nitroethenyl)phenol can be achieved through several methods:

  • Nitration of 2,6-Dibromophenol: This method involves treating 2,6-dibromophenol with a mixture of nitric acid and sulfuric acid to introduce the nitro group.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate aldehydes or ketones with 2,6-dibromophenol under acidic or basic conditions.
  • Electrophilic Addition: Electrophilic addition reactions can be utilized to introduce the nitroethenyl group onto the phenolic structure.

2,6-Dibromo-4-(2-nitroethenyl)phenol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a candidate for drug development targeting cancer and microbial infections.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agricultural formulations.
  • Research: The compound serves as a useful intermediate in organic synthesis and material science research.

Interaction studies have highlighted the compound's potential effects on various biological systems. Notably:

  • Enzyme Inhibition: It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cell Line Studies: In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, suggesting mechanisms that could be exploited for therapeutic purposes .

Several compounds share structural characteristics with 2,6-dibromo-4-(2-nitroethenyl)phenol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,6-DibromophenolBrominated phenolic compoundBase structure for various derivatives
4-NitrophenolContains a nitro group on phenolCommonly used as an analytical reagent
4-BromophenolBrominated variant of phenolLess complex than dibrominated analogs
4-Hydroxy-3-methoxybenzaldehydeContains methoxy and hydroxyl groupsDifferent functional groups affecting reactivity
5-Nitro-2-hydroxybenzoic acidHydroxy and nitro groups on benzoic acidUsed in pharmaceuticals and as a dye

The uniqueness of 2,6-dibromo-4-(2-nitroethenyl)phenol lies in its specific combination of bromination and nitroalkene functionality, which enhances its reactivity and potential applications compared to simpler compounds.

The functionalization of bromophenols with nitroalkene groups traces its origins to early 20th-century electrophilic aromatic substitution methodologies. Initial approaches relied on sequential halogenation and nitration steps, often yielding mixtures of regioisomers due to limited control over substituent orientation. For example, the bromination of 4-nitrophenol using elemental bromine in acetic acid produced 2,6-dibromo-4-nitrophenol as a key intermediate. This compound, with its electron-deficient aromatic ring, became a precursor for nitroethenyl group installation via aldol-like condensations with nitroethylene precursors.

Early nitroalkene syntheses faced challenges in stabilizing the reactive nitroethenyl moiety. Researchers in the 1960s discovered that nitroethylene’s decomposition at room temperature could be mitigated by using non-polar solvents like benzene, which provided kinetic stabilization through reduced polarity. These findings informed the development of one-pot bromination-nitration cascades, where bromophenol intermediates were reacted with nitroethylene generated in situ from 2-nitroethanol dehydration. However, these methods suffered from low yields (<30%) due to competing polymerization of nitroethylene and over-bromination side reactions.

The 1980s saw the introduction of directing groups to enhance regioselectivity. For instance, temporarily introducing sulfonic acid groups at the para position of phenol derivatives enabled precise ortho-bromination, which was later extended to nitroalkene functionalization. Despite these advances, the lack of efficient cross-coupling techniques limited the structural diversity of derivatives until the advent of modern palladium catalysis.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

322.86157 g/mol

Monoisotopic Mass

320.86362 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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